3-chloro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide
説明
特性
IUPAC Name |
3-chloro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN5O2/c26-19-5-1-4-18(11-19)24(33)29-21-9-7-16(8-10-21)13-32-14-22(28-15-32)25-30-23(31-34-25)17-3-2-6-20(27)12-17/h1-12,14-15H,13H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAWAKPXCCQOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-chloro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the 1,2,4-oxadiazole and imidazole moieties suggests a diverse range of biological interactions. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily associated with its anticancer properties. The oxadiazole and imidazole rings are known to exhibit significant interactions with various biological targets.
Anticancer Activity
Recent studies indicate that compounds containing oxadiazole derivatives demonstrate promising anticancer activities. These compounds often inhibit critical enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
For instance, a review highlighted that 1,3,4-oxadiazole derivatives have shown effectiveness against various cancer cell lines by targeting these enzymes . Specifically, the hybridization of oxadiazole with other pharmacophores enhances its anticancer potential.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes such as thymidylate synthase and HDAC.
- Induction of Apoptosis : Compounds like this can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with the cell cycle.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects on several cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Imidazole Compounds : Research on imidazole-containing compounds revealed their potential as anti-cancer agents due to their ability to inhibit cell growth in various tumor types .
Data Table: Biological Activity Summary
| Compound Name | Biological Activity | Target Enzyme/Pathway | IC50 (µM) |
|---|---|---|---|
| 3-chloro-N-(4... | Anticancer | Thymidylate Synthase | 15 |
| Similar Oxadiazole Derivative | Anticancer | HDAC | 25 |
| Imidazole Compound | Anticancer | Topoisomerase II | 20 |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s benzamide backbone is shared with several analogs, but its heterocyclic appendages differentiate it:
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ): Replaces the oxadiazole-imidazole system with an isoxazole-thiadiazole framework. Reported IR absorption at 1606 cm⁻¹ (C=O stretch), comparable to the target compound’s expected carbonyl features .
Halogenation Effects
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) :
- A fungicide with a trifluoromethyl group, which increases electronegativity and membrane permeability compared to the target compound’s chloro-fluorophenyl system.
- Lower melting point (160°C for Compound 6 vs. ~200–290°C for oxadiazole-imidazole derivatives), suggesting differences in crystallinity .
- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, ): Features multiple fluorine atoms and a pyridine ring. The difluorophenyl group may confer superior herbicidal activity but reduced thermal stability compared to the target compound’s mono-fluorophenyl substitution .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Synthetic Challenges : The target compound’s imidazole-oxadiazole system likely requires multi-step synthesis, akin to methods for Compound 6 (reflux with hydroxylamine hydrochloride) .
- Bioactivity Predictions : Fluorophenyl and chlorobenzamide motifs correlate with HDAC inhibition (MC1568, ) and pesticidal activity (flutolanil, ), suggesting dual applications.
- Thermal Stability : Higher melting points in oxadiazole-imidazole derivatives (e.g., 290°C for Compound 8a ) imply greater crystallinity vs. simpler benzamides.
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing the compound?
The synthesis involves multi-step organic reactions, including cyclocondensation of precursors and functional group modifications. Key steps include:
- Catalyst selection : Palladium-based catalysts or copper-mediated coupling reactions for heterocycle formation (e.g., imidazole and oxadiazole rings) .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and purity .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing its structural integrity and purity?
A combination of techniques is required:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., fluorophenyl and benzamide groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClFNO) .
- HPLC : Assesses purity (>98% for biological assays) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, and Cl content to confirm stoichiometry .
Q. How does pH influence the compound’s stability, and how should experiments be designed to evaluate this?
The compound’s stability varies with pH due to hydrolyzable groups (e.g., amide bonds, oxadiazole rings). Experimental design considerations:
- Buffer selection : Use phosphate (pH 2–8) or Tris-HCl (pH 7–9) buffers to mimic physiological and extreme conditions .
- Kinetic studies : Monitor degradation via UV-Vis or LC-MS at 25°C and 37°C to calculate half-lives .
- Control for catalysis : Metal ions (e.g., Fe) may accelerate degradation; include chelators like EDTA in buffers .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
Discrepancies often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum content .
- Structural analogs : Minor modifications (e.g., replacing 3-fluorophenyl with 4-methylphenyl) alter target binding .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts . Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate activity in orthogonal assays (e.g., SPR vs. cellular IC) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs). Focus on oxadiazole and imidazole rings as hydrogen bond acceptors .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD and ligand-protein contacts .
- QSAR models : Train on analogs (Table 1) to predict ADMET properties or optimize logP (<5 for blood-brain barrier penetration) .
Table 1 : Structural analogs and key modifications for SAR studies
| Compound | Modification | Biological Activity Change |
|---|---|---|
| 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxamide | Methyl group addition | Increased anti-inflammatory activity |
| N-(3-chloro-4-methoxyphenyl)-1H-imidazole-4-carboxamide | Methoxy substitution | Reduced cytotoxicity |
Q. How can metabolic stability be improved without compromising target affinity?
- Deuterium incorporation : Replace labile C-H bonds (e.g., benzamide methylene) with C-D to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., amides) as esters or phosphates to enhance bioavailability .
- In vitro assays : Use liver microsomes or hepatocytes to identify major metabolites (e.g., hydroxylation at the fluorophenyl ring) .
Methodological Notes
- Contradictory synthesis protocols : Some studies report higher yields with microwave-assisted synthesis vs. traditional heating . Validate reproducibility by testing both methods.
- Data validation : Cross-reference NMR assignments with calculated chemical shifts (e.g., ChemDraw Predict) to avoid misassignments .
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